molecular formula C19H20F3N3O4S B4052108 2-methyl-1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

2-methyl-1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B4052108
M. Wt: 443.4 g/mol
InChI Key: YENXLBHLDOFNFN-UHFFFAOYSA-N
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Description

2-methyl-1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C19H20F3N3O4S and its molecular weight is 443.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.11266179 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activities

A study highlights the design, synthesis, and evaluation of novel piperazine derivatives for their antibacterial properties. These derivatives demonstrate significant antibacterial activities against various strains, underscoring the potential of 2-methyl-1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine as a precursor or active agent in developing new antibacterial agents (Wu Qi, 2014).

Development of Adenosine A2B Receptor Antagonists

Research into adenosine A2B receptor antagonists identified a series of piperazine derivatives, including those related to the chemical structure , as potent compounds with subnanomolar affinity. These findings indicate the potential for therapeutic applications in diseases where adenosine A2B receptors play a crucial role (T. Borrmann et al., 2009).

Novel Sulfonated Nanofiltration Membranes

A study explored the synthesis of novel sulfonated nanofiltration membranes using sulfonated aromatic diamine monomers, aiming to improve water flux and dye treatment capabilities. This research suggests potential industrial applications for this compound derivatives in water purification and treatment processes (Yang Liu et al., 2012).

Antiproliferative Agents

A series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, synthesized from piperazine derivatives, exhibited moderate to good antiproliferative activity against various cancer cell lines. This underscores the potential of piperazine derivatives in the development of new antitumor agents (Dongjun Fu et al., 2017).

Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O4S/c1-13-3-6-16(7-4-13)30(28,29)24-10-9-23(12-14(24)2)17-8-5-15(19(20,21)22)11-18(17)25(26)27/h3-8,11,14H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENXLBHLDOFNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.